molecular formula C13H16N2O B3155103 2-(Piperidin-4-ylmethoxy)benzonitrile CAS No. 791779-27-6

2-(Piperidin-4-ylmethoxy)benzonitrile

Cat. No.: B3155103
CAS No.: 791779-27-6
M. Wt: 216.28 g/mol
InChI Key: SYLUEUPKQGASLC-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . Its structure features a benzonitrile group linked via an ether bridge to a piperidine ring, a common pharmacophore in medicinal chemistry. The compound is identified by several identifiers, including the CAS Registry Number 791779-27-6 . A related salt form, this compound hydrochloride, is also available with the CAS Number 553631-70-2 . This compound is intended for Research Use Only and is not approved for human, veterinary, or household use. Researchers value this compound and its derivatives as valuable intermediates in organic and medicinal chemistry synthesis. The structure serves as a versatile building block for the development of novel molecular entities, particularly in pharmaceutical research where the piperidine moiety is of significant interest. The SMILES notation for the compound is N#CC1=CC=CC=C1OCC2CCNCC2, which provides a detailed representation of its molecular structure . As a supplier, we ensure high purity and reliable quality for your research requirements. For specific pricing, availability, or custom synthesis inquiries, please contact our sales team.

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-4,11,15H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLUEUPKQGASLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Role As a Core Scaffold and Key Fragment in Designed Chemical Entities for Enzyme Modulation

The combination of the piperidin-4-ylmethoxy and benzonitrile (B105546) moieties in 2-(piperidin-4-ylmethoxy)benzonitrile creates a powerful scaffold for the design of enzyme inhibitors. This compound serves as a foundational structure that can be chemically modified to achieve high potency and selectivity for a specific target.

A prominent example of its application is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1) , an enzyme implicated in cancer through the regulation of gene expression. nih.govacs.orgnih.gov In the design of LSD1 inhibitors, the this compound core acts as a central framework that positions key interacting groups within the enzyme's active site.

Docking studies have revealed the specific roles of each moiety in binding to LSD1: nih.gov

The protonated piperidine (B6355638) nitrogen forms a critical hydrogen bond and electrostatic interaction with the negatively charged side chain of Asp555 . nih.gov

The piperidin-4-ylmethoxy skeleton engages in hydrophobic interactions with surrounding amino acid residues such as Ala809, Pro808, Ala539, and Asn540 . nih.gov

The 4-cyanophenyl group (originating from the benzonitrile moiety) occupies a pocket lined by Ala539, Phe538, Trp695, His564, and Thr335 , participating in favorable interactions with these residues. nih.gov

By systematically modifying the core structure of this compound, researchers have been able to develop potent and selective LSD1 inhibitors with Ki values in the nanomolar range. acs.orgnih.gov These inhibitors have demonstrated the ability to increase cellular H3K4 methylation and inhibit the proliferation of various cancer cell lines. acs.orgnih.gov

The table below summarizes the key interactions of the this compound scaffold within the LSD1 active site.

Structural MoietyInteracting Residues in LSD1Type of Interaction
Protonated Piperidine N-HAsp555Hydrogen Bond, Electrostatic
Piperidin-4-ylmethoxy SkeletonAla809, Pro808, Ala539, Asn540Hydrophobic
4-Cyanophenyl GroupAla539, Phe538, Trp695, His564, Thr335Favorable Interactions

An in-depth exploration of the synthetic routes toward this compound and its integration into more complex molecular frameworks reveals a reliance on established and robust organic chemistry reactions. These methodologies are crucial for the construction of the core ether linkage and the strategic installation of the benzonitrile functionality.

Advanced Computational and Chemoinformatic Investigations of 2 Piperidin 4 Ylmethoxy Benzonitrile Analogs

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a ligand, such as an analog of 2-(Piperidin-4-ylmethoxy)benzonitrile, might interact with a biological target. These methods are broadly categorized into ligand-based and structure-based approaches, both of which are crucial for virtual screening and lead optimization.

Ligand-based methods are employed when the three-dimensional structure of the target protein is unknown or ambiguous. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. For scaffolds containing piperidine (B6355638), pharmacophore analyses have shown that aromatic, acceptor, and donor groups are often favorable for inhibitory activity against targets like farnesyltransferase. frontiersin.org A study on a series of quinoline-based tubulin inhibitors developed a six-point pharmacophore model (AAARRR.1061), consisting of three hydrogen bond acceptors and three aromatic rings, which demonstrated high predictive accuracy. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies build a quantitative correlation between the biological activity of a set of compounds and their 3D properties. In studies of B-Raf inhibitors, 3D-QSAR models provided significant insights into how steric, electrostatic, and hydrophobic fields influence inhibitory activity, guiding the design of more potent compounds. youtube.com For piperidine derivatives specifically, QSAR analyses have revealed that inhibitory activity can be mediated by van der Waals surface area features related to partial charge and hydrophobicity. frontiersin.orgyoutube.com These findings suggest that for analogs of this compound, the spatial arrangement of the benzonitrile (B105546) (aromatic, acceptor) and piperidine (donor, hydrophobic) moieties would be critical features in any predictive pharmacophore or 3D-QSAR model.

When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) and molecular docking are powerful tools for predicting the binding conformation and affinity of a ligand. nih.gov This process involves computationally placing a ligand into the binding site of a protein and evaluating the interaction energy using a scoring function.

Several computational studies have explored the docking of ligands containing the piperidine or piperidin-4-ylmethoxy motif into various protein targets. For instance, docking studies of piperidine/piperazine-based compounds against the sigma 1 receptor (S1R) identified potent agonists and elucidated their binding modes, which were further validated by molecular dynamics simulations. rcsb.org In another study, a complex analog featuring a (1-methylpiperidin-4-yl)methoxy moiety was docked into its target protein, revealing a strong binding affinity attributed to multiple hydrogen bonds and hydrophobic interactions. Similarly, piperidine-derived sulfonamides were docked into insulin-inhibiting protein receptors, showing favorable binding energies and interactions with key amino acid residues.

These studies collectively demonstrate that the piperidine ring often engages in hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond acceptor or participate in electrostatic interactions, particularly when protonated at physiological pH. rcsb.org The benzonitrile group can form π-π stacking interactions with aromatic residues like tyrosine or phenylalanine and its nitrogen atom can act as a hydrogen bond acceptor.

Ligand/Analog ClassProtein TargetReported Binding Affinity/ScoreKey Interacting ResiduesCitation(s)
Piperidine-derived sulfonamidesInsulin-inhibiting protein receptor (PDB: 7m17)-6.6 to -6.9 kcal/molNot specified
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma 1 Receptor (S1R)Ki = 3.2 nMTyr103, Glu172, Asp188 rcsb.org
3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrileMajor protease (PDB: 3LN1)-6.9765 kcal/molNot specified
Piperidine derivativesHDM2-6.3 to -6.6 kcal/molNot specified

Quantum Chemical Calculations for Electronic and Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. These methods are invaluable for understanding properties that govern molecular interactions at a sub-atomic level.

DFT calculations are widely used to determine the geometric and electronic properties of complex organic molecules. For analogs of this compound, DFT can optimize the molecular geometry and compute key electronic descriptors.

Frontier Molecular Orbital (FMO) analysis is a critical application of DFT. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For a complex benzonitrile derivative containing the (1-methylpiperidin-4-yl)methoxy moiety, DFT calculations were used to estimate these reactivity parameters.

Molecular Electrostatic Potential (MEP) mapping is another key DFT application that visualizes the charge distribution on the molecule's surface. The MEP map identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack and favorable for interacting with positive charges, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. In analogs, the area around the cyano group's nitrogen atom typically shows a strong negative potential, indicating its role as a hydrogen bond acceptor. Conversely, the hydrogen on the piperidine nitrogen (if protonated) would show a strong positive potential, highlighting its role as a hydrogen bond donor.

Molecule/Analog ClassMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Citation(s)
3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrileDFT/B3LYP-5.99-2.123.87
4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrileDFT/B3LYP-6.37-2.573.80
2-methoxy-4,6-diphenylnicotinonitrileDFT-6.21-1.534.68

X-ray Crystallographic Analysis of Ligand-Protein Complexes Featuring this compound Motifs

X-ray crystallography provides the most definitive, high-resolution view of how a ligand binds to its protein target. By analyzing the electron density map of a co-crystallized protein-ligand complex, researchers can precisely determine the ligand's binding pose, its conformation, and the specific atomic interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—that stabilize the complex.

While a crystal structure for this compound itself in a complex may not be publicly available, structures containing highly similar motifs provide invaluable structural blueprints. A notable example is the crystal structure of p38 mitogen-activated protein kinase in complex with a ligand containing both piperidine and benzonitrile moieties (PDB ID: 3eai). The ligand, 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile, shares the key structural features of a central piperidine ring linked to a benzonitrile group, albeit through a carbonyl linker instead of a methoxy (B1213986) linker.

Analysis of the 3eai structure reveals critical interactions. The benzonitrile moiety is typically involved in hydrophobic and van der Waals interactions within a pocket lined by nonpolar residues. The piperidine ring adopts a stable chair conformation and its substituents form specific hydrogen bonds with the protein's backbone or side-chain residues. For instance, in the 3eai complex, the ligand forms hydrogen bonds with the backbone nitrogen of Met109 and the side chain of Lys53 in the p38 kinase active site. The benzonitrile group is positioned in a hydrophobic pocket, demonstrating the dual nature of the interactions driven by this scaffold. The precise recognition of the benzonitrile fragment by surrounding residues is a recurring theme in crystallographic studies.

PDB IDProteinLigandResolution (Å)Key Interactions
3eaip38 Mitogen-activated protein kinase4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile2.05Hydrogen Bonds: Met109 (backbone), Lys53 (side chain). Hydrophobic Interactions: Leu75, Thr106, Ile84, Leu108, Leu167.

Structure Activity Relationship Sar Elucidations of 2 Piperidin 4 Ylmethoxy Benzonitrile Derivatives

Correlating Structural Modifications with Modulatory Activity

The biological activity of 2-(piperidin-4-ylmethoxy)benzonitrile derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies on analogous chemical series reveal that even minor structural alterations can lead to significant changes in modulatory activity, including shifts from agonism to antagonism.

In a series of N-(4-piperidinyl)-2-indolinones, which share the substituted piperidine (B6355638) core, modifications to the piperidine N-substituent were found to be a key determinant of the functional activity at the nociceptin (B549756) (NOP) receptor. nih.gov This highlights a critical principle: the nature of the substituent on the piperidine nitrogen can dictate whether a compound will activate or block its biological target.

These findings from related structures suggest that a systematic approach to modifying the this compound scaffold is likely to yield significant insights into its SAR.

Influence of Piperidine Ring Substitutions on Target Affinity and Selectivity

The piperidine ring is a common motif in centrally active compounds and its substitution pattern is a key determinant of pharmacological activity. Research on various piperidine-containing compounds has demonstrated that both the nature and position of substituents on the piperidine ring, as well as modifications to the ring itself, profoundly influence target affinity and selectivity.

N-Substitutions: The substituent on the piperidine nitrogen is often crucial for activity. In the context of nociceptin receptor ligands, the size and nature of the N-substituent can switch the pharmacological profile from agonist to antagonist. nih.gov For example, in a series of N-(4-piperidinyl)-2-indolinones, smaller N-substituents were associated with agonism, while bulkier groups conferred antagonism. This principle is reminiscent of the SAR of classic opioids, where changing the N-methyl group of morphine to an N-allyl or N-cyclopropylmethyl group results in potent antagonists. nih.gov

Ring Modifications: Alterations to the piperidine ring structure itself also have a significant impact. In a study of azaindole-piperidine derivatives, introducing unsaturation into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. nih.gov Conversely, replacing the piperidine ring with an acyclic analogue or a morpholine (B109124) ring resulted in a loss of activity, underscoring the importance of the piperidine scaffold for maintaining the desired biological effect. nih.gov

The basicity of the piperidine nitrogen is another critical factor. In a series of piperidinothiosemicarbazone derivatives, a decrease in antimycobacterial activity was observed in the order of piperidine > pyrrolidine (B122466) > morpholine, correlating with the basicity of the substituent. nih.gov This suggests that a basic nitrogen is essential for the activity of these compounds.

These findings from related piperidine-containing molecules provide a strong basis for predicting how modifications to the piperidine ring of this compound could modulate its biological profile.

Table 1: Effect of Piperidine Ring Modifications on Biological Activity in Analogous Series

Series Modification Observed Effect Reference
N-(4-piperidinyl)-2-indolinones N-substituent variation Switch between agonist and antagonist activity nih.gov
Azaindole-piperidine derivatives Introduction of unsaturation in piperidine ring 10-fold increase in potency nih.gov
Azaindole-piperidine derivatives Replacement of piperidine with morpholine Loss of activity nih.gov

Impact of Benzonitrile (B105546) Moiety Variations on Functional Efficacy

The benzonitrile group in the this compound scaffold is not merely a passive structural element; its electronic properties and potential for specific interactions can significantly influence functional efficacy.

Hydrogen Bonding and Receptor Interactions: The nitrile group is a potential hydrogen bond acceptor. In a study of quinazolinone derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors, a methyl-benzonitrile moiety at the N-3 position was predicted to interact with the S1 pocket of the enzyme. Specifically, the nitrile group was shown to form hydrogen bonds with the amino acid residues Arg-125 and Ser-630. drugbank.com This highlights the potential for the nitrile group of this compound to engage in specific interactions within a biological target's binding site, thereby contributing to its affinity and efficacy.

Electronic Effects: The electronic nature of the benzonitrile ring can also play a role. In a series of azaindole derivatives, electron-rich aromatic amides were found to be more potent than their electron-deficient counterparts. nih.gov While this observation is on a different part of the molecule, it underscores the general principle that the electronic properties of aromatic rings can be a key determinant of activity. Variations in the substitution pattern on the benzonitrile ring of this compound could therefore be expected to modulate its biological activity through electronic effects.

Table 2: Potential Interactions and Effects of the Benzonitrile Moiety

Feature Potential Role Example from Analogous Series Reference
Nitrile Group Hydrogen bond acceptor Forms H-bonds with Arg-125 and Ser-630 in DPP-4 drugbank.com

Role of Linker and Aromatic Substitutions in Biological Activity

Linker Modifications: The nature and length of the linker can significantly impact potency and selectivity. In a study of pyrrole/imidazole polyamides, the use of an oxime linkage between the core structure and a terminal aromatic group resulted in a ~20-fold increase in potency. nih.gov While a different type of molecule, this demonstrates the profound effect that linker chemistry can have on biological activity. In the case of this compound, the ether linkage provides a degree of conformational flexibility that may be important for optimal binding to its target. Modifications to this linker, such as altering its length or replacing the oxygen atom with other functionalities, could have a substantial impact on activity.

Aromatic Substitutions: Substitutions on the benzonitrile ring can influence a variety of properties, including binding affinity, selectivity, and pharmacokinetic parameters. In a series of 2-benzoylbenzofuran derivatives, it was found that electron-donating substituents on a phenyl ring contributed to potent anticancer activity. nih.gov This suggests that the electronic nature of the aromatic ring is a key factor to consider.

Furthermore, in the development of acetylcholinesterase inhibitors, it was shown that an indanone moiety could replace a 2-isoindoline moiety without a major loss in potency, demonstrating that significant structural changes to the aromatic portion of a molecule can be well-tolerated and can lead to compounds with improved properties. nih.gov

The strategic placement of substituents on the benzonitrile ring of this compound could therefore be used to fine-tune its biological activity and physicochemical properties.

Table 3: Influence of Linker and Aromatic Substitutions in Related Scaffolds

Series Modification Observed Effect Reference
Pyrrole/imidazole polyamides Introduction of an oxime linker ~20-fold increase in potency nih.gov
2-Benzoylbenzofuran derivatives Electron-donating substituents on phenyl ring Contribution to potent anticancer activity nih.gov

Pharmacological Mechanisms and Molecular Interventions of 2 Piperidin 4 Ylmethoxy Benzonitrile Containing Compounds

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by demethylating mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2). nih.govnih.gov Its activity is critical for maintaining the properties of cancer stem cells, making it a significant target for cancer therapy. nih.govnih.gov Compounds incorporating the 2-(piperidin-4-ylmethoxy)benzonitrile structure have been identified as potent, reversible inhibitors of LSD1.

Mechanism of Reversible LSD1 Inhibition: Substrate-Binding Pocket Interactions

The inhibitory action of these compounds is achieved through their interaction with the substrate-binding pocket of LSD1. X-ray crystallography studies of a potent inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, in complex with LSD1 have provided detailed insights into this mechanism. nih.govnih.gov The inhibitor binds within the spacious substrate-binding cavity of the enzyme, with different parts of the molecule anchoring to distinct pockets. nih.gov This binding is stabilized by a combination of polar and nonpolar interactions, which accounts for the high inhibitory potency. nih.gov

The piperidine (B6355638) ring of the inhibitor occupies a negatively charged pocket within the enzyme. nih.gov Meanwhile, the 4-methylphenyl group extends into a large hydrophobic pocket. nih.govnih.gov The 4-cyanophenyl group penetrates deep into the substrate-binding cavity, directly interacting with a critical residue for the demethylation reaction. nih.govnih.gov

Molecular Basis of Specific Residue Interactions (e.g., Lys661, Asp555, Asn540)

The high affinity and specificity of these inhibitors are dictated by precise interactions with key amino acid residues within the LSD1 active site.

Lys661: The cyano group of the benzonitrile (B105546) moiety forms a crucial hydrogen bond with the side chain of Lysine 661 (Lys661). nih.govnih.gov This residue is directly involved in the catalytic mechanism of lysine demethylation, and its engagement by the inhibitor is a key feature of the reversible inhibition. nih.govnih.gov

Asp555 and Asn540: The protonated amine of the piperidin-4-ylmethoxy group engages in hydrogen bonding and electrostatic interactions with the negatively charged side chain of Aspartate 555 (Asp555). nih.gov The piperidine ring itself can adopt different conformations, allowing it to interact with the side chains of both Asp555 and Asparagine 540 (Asn540). nih.govnih.gov The skeleton of the piperidin-4-ylmethoxy group also has hydrophobic interactions with Asn540. nih.gov

The following table summarizes the key molecular interactions between a this compound-containing inhibitor and LSD1:

Inhibitor MoietyInteracting LSD1 Residue(s)Type of Interaction
Cyano groupLys661Hydrogen Bond
Piperidine ringAsp555, Asn540Hydrogen Bond, Electrostatic, Hydrophobic
4-methylphenyl groupVal333, Phe538, Trp695, Ile356, Leu677, Leu693Hydrophobic

Modulation of Other Relevant Enzyme Targets

Beyond LSD1, the this compound scaffold has been incorporated into molecules targeting other enzymes and protein-protein interactions implicated in disease.

Inhibition of MET Hepatocyte Growth Factor Receptor

The MET receptor, a receptor tyrosine kinase for hepatocyte growth factor (HGF), is frequently overexpressed in various cancers and its activation is linked to poor clinical outcomes and metastasis. nih.gov Small molecule inhibitors of MET kinase are therefore of significant therapeutic interest. nih.gov While direct studies on "this compound" itself as a MET inhibitor are not detailed, related structures containing piperidine moieties have been investigated. The general mechanism for small molecule MET inhibitors involves binding to the kinase domain and preventing the autophosphorylation that is critical for its activation and downstream signaling pathways that mediate cell proliferation, survival, and invasion. nih.govnih.gov

Inhibition of PD-1/PD-L1 Interaction

The interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand, programmed death-ligand 1 (PD-L1), on tumor cells suppresses the immune response against cancer. nih.gov Small molecules that block this interaction are being developed as an alternative to antibody-based immunotherapies. nih.govmdpi.com Compounds containing a piperidin-4-ol moiety, a close structural relative of the piperidin-4-ylmethoxy group, have been shown to interact with the PD-L1 dimer. mdpi.com The protonated piperidin-4-ol group faces a solvent-exposed environment and can form ionic and cation-π interactions with residues such as Asp122 and Tyr56 on the PD-L1 dimer. mdpi.com Some small molecule inhibitors have been found to bind directly to PD-1. nih.gov

Inhibition of Flavivirus NS2B-NS3 Protease

Flaviviruses, such as Dengue, Zika, and West Nile virus, rely on the NS2B-NS3 protease for their replication. nih.govnih.gov This protease is a two-component enzyme essential for processing the viral polyprotein. nih.gov The development of inhibitors targeting this protease is a key strategy for antiviral drug discovery. nih.govresearchgate.net Research has identified allosteric inhibitors that bind to a mostly hydrophobic pocket on the NS3 component of the protease. nih.gov This binding event holds the protease in an open, catalytically inactive conformation, preventing the NS2B cofactor from folding into the active site and blocking substrate binding. nih.gov While specific compounds containing the this compound structure were not the primary focus of the reviewed studies, the general strategy involves identifying molecules that can fit into this allosteric pocket. nih.gov For instance, a broad-spectrum flavivirus NS2B/NS3 protease inhibitor was identified with a pyrazine (B50134) connected via an ether bridge to a piperidine nucleus. nih.gov

Cellular Effects in Pre-clinical Models (Mechanistic Focus)

The benzonitrile and piperidine moieties are also found in compounds investigated for their anticancer properties, acting through various cellular mechanisms.

Histone H3 Lysine 4 Methylation Regulation

The regulation of histone methylation is a key area of interest in cancer epigenetics. No direct evidence links "this compound" to the regulation of histone H3 lysine 4 (H3K4) methylation. However, the structural component of piperidine is present in some inhibitors of histone demethylases. For example, piperidin-4-one derivatives have been synthesized and shown to possess various biological activities, although their specific effects on histone methylation were not the primary focus of these studies. biomedpharmajournal.orggoogleapis.com The development of specific inhibitors for enzymes like lysine-specific demethylase 1 (LSD1/KDM1A), which demethylates H3K4, is an active area of research, and piperidine-containing structures are being explored for this purpose.

Cellular Proliferation Inhibition Mechanisms in Cancer Cell Lines

The antiproliferative effects of compounds containing piperidine and benzonitrile motifs have been documented in various cancer cell lines. For instance, piperidin-4-one derivatives have demonstrated antimicrobial and potential cytotoxic activities. biomedpharmajournal.orgnih.gov Although not directly "this compound," these related structures provide a basis for potential anticancer effects.

The benzonitrile group is also a feature of some compounds with demonstrated antiproliferative activity. For example, 4-[(1,4-Dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile is a compound that has been studied, with the benzonitrile moiety being a key part of its structure. sigmaaldrich.com

The combination of a piperidine ring, which can be crucial for receptor or enzyme interactions, and a benzonitrile group, which can participate in various binding interactions, suggests that "this compound" could potentially exhibit antiproliferative effects. However, without direct experimental evidence, this remains speculative. The precise mechanisms, such as induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways, would need to be elucidated through dedicated preclinical studies.

Rational Design and Development of 2 Piperidin 4 Ylmethoxy Benzonitrile Analogs and Derivatives

Scaffold-Hopping and Fragment-Based Drug Design Strategies

Scaffold-hopping and fragment-based drug design are modern approaches in medicinal chemistry to discover novel compounds with improved properties. dtic.milnih.gov Scaffold-hopping aims to identify molecules with different core structures that retain similar biological activity by maintaining the spatial arrangement of key pharmacophoric features. dtic.mil The 2-(piperidin-4-ylmethoxy)benzonitrile motif can be considered a "privileged structure," a framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov

In a fragment-based approach, small molecular fragments that bind to a biological target are identified and then grown or combined to produce a lead compound with higher affinity. The piperidine (B6355638) or benzoylpiperidine portion of the core structure can be considered a valuable fragment due to its metabolic stability and its presence in numerous bioactive molecules. nih.govnih.gov For instance, the design of new monoacylglycerol lipase (B570770) (MAGL) inhibitors has been inspired by examining the structures of various serine hydrolase inhibitors, including those containing piperidine moieties similar to the one in our core compound. nih.gov Researchers have utilized the 2-(3-(piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine moiety from the fatty acid amide hydrolase (FAAH) inhibitor PF-3845 as a starting point for designing novel hybrid compounds. nih.gov This strategy involves taking a known active scaffold and chemically linking it with fragments from other inhibitors to create a new molecule with potentially enhanced or dual activity. nih.gov

Optimization of Potency and Selectivity through Chemical Derivatization

Once a core scaffold like this compound is identified, chemical derivatization is employed to systematically modify its structure to optimize potency and selectivity for its intended biological target. This process involves creating a series of analogs where different parts of the molecule are altered and then assessing their biological activity, a process known as establishing a Structure-Activity Relationship (SAR). nih.govnih.gov

For enzyme inhibitors, the goal is to design a molecule that fits precisely into the enzyme's active site, maximizing binding interactions and thus inhibitory power. The development of FAAH inhibitors provides a clear example of this optimization process. Starting with a lead compound, researchers perform extensive modifications to improve potency and drug-like properties such as brain permeability and bioavailability. nih.gov For instance, in the development of piperazine (B1678402) urea-based FAAH inhibitors, optimization of a lead compound led to the identification of a thiazole-containing derivative with potent inhibitory activity and a favorable pharmacokinetic profile. nih.gov

Similarly, SAR studies on cannabinoid CB1 receptor antagonists involved modifying the aminopiperidine region of the lead compound SR141716. nih.gov These modifications included altering the length and bulk of substituents attached to the piperidine ring. nih.gov Such studies revealed that while increasing the size of the substituent could enhance receptor affinity and efficacy up to a certain point, exceeding a specific length could reduce potency. nih.gov This highlights the precise structural requirements for optimal interaction with the target.

Table 1: Example of Potency Optimization for FAAH Inhibitors

This table is a representative example based on typical optimization data for enzyme inhibitors and does not represent specific data for this compound.

Compound R1-Substitution (Piperidine Nitrogen) R2-Substitution (Benzonitrile Ring) FAAH IC₅₀ (nM)
Parent H H 150
Analog A Methyl H 125
Analog B Ethyl H 98
Analog C H 4-Fluoro 75
Analog D Methyl 4-Fluoro 50
Analog E H 5-Trifluoromethyl 25

| Analog F | Thiazole group | 5-Trifluoromethyl | 10 |

Development of Multi-Targeting Agents Incorporating the Core Motif

Complex diseases often involve multiple biological pathways, making it beneficial to develop drugs that can modulate several targets simultaneously. nih.govdovepress.com This "polypharmacology" approach can lead to enhanced efficacy or a more desirable side-effect profile. nih.govmdpi.com The this compound scaffold is well-suited for the development of such multi-targeting agents.

A prominent example is the design of dual inhibitors for two key enzymes in the endocannabinoid system: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). nih.gov The design strategy for these dual inhibitors often involves combining the structural features of selective inhibitors for each enzyme. nih.gov For example, the dual FAAH/MAGL inhibitor JZL195 was developed by incorporating an electrophilic N-carbonyl piperidine/piperazine motif common to both MAGL-selective inhibitors and FAAH-selective inhibitors like PF-3845. nih.gov JZL195 demonstrates potent inhibition of both enzymes, with IC₅₀ values of 2 nM for FAAH and 4 nM for MAGL. medchemexpress.com

The development of such dual-action compounds highlights the versatility of the piperidine-based scaffold. By systematically modifying the core structure, it is possible to tune the selectivity profile from a highly selective agent for one target to a dual-action agent hitting two targets with desired potency. This strategy has also been explored in other therapeutic areas, such as developing single-drug regimens for HIV-TB coinfection by designing piperidine derivatives that show activity against targets in both pathogens. nih.gov

Table 2: Comparison of Selective vs. Dual-Target Inhibitors

Compound Primary Target(s) FAAH IC₅₀ (nM) MAGL IC₅₀ (nM)
PF-3845 FAAH Potent >10,000
JZL184 MAGL >10,000 Potent

| JZL195 medchemexpress.com | FAAH/MAGL | 2 | 4 |

Perspectives and Future Research Trajectories for 2 Piperidin 4 Ylmethoxy Benzonitrile Research

Advancements in Inhibitor Design Leveraging Structural Insights

The rational design of enzyme inhibitors is a key strategy in modern drug discovery. For derivatives of 2-(Piperidin-4-ylmethoxy)benzonitrile, structural insights into their binding modes with target proteins are pivotal for enhancing their potency and selectivity.

One promising area of application for piperidine-containing compounds is in the development of histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. researchgate.netnih.gov The general structure of an HDAC inhibitor comprises a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. nih.gov The piperidine (B6355638) moiety of this compound can serve as a versatile scaffold for the linker and cap regions.

Future research could focus on modifying the piperidine ring and the benzonitrile (B105546) group to optimize interactions with the active site of specific HDAC isoforms. For instance, the introduction of various substituents on the piperidine nitrogen or the phenyl ring could lead to enhanced binding affinity and selectivity. Molecular docking studies, as demonstrated with other piperidine and piperazine (B1678402) derivatives, can be instrumental in predicting the binding conformations and guiding the synthesis of more potent inhibitors. researchgate.net

The table below outlines potential modifications to the this compound scaffold and their rationale for improved inhibitor design.

Modification Site Potential Substituent Rationale for Improved Inhibition
Piperidine NitrogenAlkyl chains, Aryl groupsTo explore the hydrophobic pockets of the enzyme active site and enhance van der Waals interactions.
Benzonitrile Phenyl RingHalogens, Methoxy (B1213986) groupsTo modulate the electronic properties and improve interactions with specific amino acid residues.
Methoxy LinkerReplacement with amides, sulfonamidesTo alter the hydrogen bonding network and improve binding affinity.

Exploration of Novel Therapeutic Applications Beyond Current Targets

While the initial focus of piperidine and benzonitrile derivatives has been in areas like cancer and neurological disorders, the structural features of this compound suggest its potential in other therapeutic domains. nih.govgoogle.comnih.gov

Neurodegenerative Diseases: The piperidine nucleus is a common feature in many centrally acting agents. Research into related compounds has highlighted their potential in managing neurodegenerative disorders by targeting enzymes like acetylcholinesterase or by modulating neurotransmitter receptors. nih.gov Future studies could investigate the activity of this compound and its analogs against targets relevant to Alzheimer's and Parkinson's disease.

Anticancer Activity: The benzonitrile functional group has been identified in compounds with antitumor properties. A patent has described benzonitrile compounds for the treatment of various cancers, including lung, colon, and breast cancer. google.com Derivatives of piperidin-4-one have also shown significant anti-proliferative activity against hematological cancer cell lines. nih.gov This suggests that this compound could be a valuable lead compound for the development of novel anticancer agents. Further research should explore its efficacy in various cancer cell lines and investigate its mechanism of action, which could involve the induction of apoptosis or cell cycle arrest. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Quinazolinone derivatives containing a benzonitrile moiety have been investigated as inhibitors of DPP-4, an enzyme involved in glucose metabolism. nih.gov Although these specific derivatives showed lower activity compared to existing drugs, it opens up an avenue to explore modifications of the this compound structure for potential antidiabetic applications.

The following table summarizes potential novel therapeutic applications for this compound and its derivatives.

Therapeutic Area Potential Molecular Target Rationale
Neurodegenerative DiseasesAcetylcholinesterase, 5-HT1A ReceptorsThe piperidine core is a known pharmacophore for CNS targets. nih.govnih.gov
OncologyVarious kinases, Apoptosis pathwaysBenzonitrile and piperidone analogs have demonstrated anticancer activity. google.comnih.gov
DiabetesDipeptidyl Peptidase-4 (DPP-4)Related benzonitrile derivatives have shown DPP-4 inhibitory activity. nih.gov

Methodological Innovations in Compound Synthesis and Evaluation

Advancements in synthetic methodologies and evaluation techniques are crucial for accelerating the drug discovery process. For this compound, innovative approaches can streamline its synthesis and provide deeper insights into its biological activity.

Synthesis: The synthesis of piperidine and benzonitrile derivatives can be achieved through various established routes. researchgate.netmdpi.com However, the development of more efficient and scalable synthetic methods is an ongoing area of research. For instance, novel catalytic systems could be employed for the construction of the piperidine ring or the introduction of the benzonitrile group. Microwave-assisted synthesis has been utilized for the rapid preparation of related quinazolinone-benzonitrile derivatives and could be adapted for the synthesis of this compound analogs. nih.gov

Evaluation: Beyond traditional in vitro enzyme assays, high-throughput screening methods can be employed to evaluate large libraries of this compound derivatives against a panel of biological targets. Furthermore, in silico methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are invaluable tools for prioritizing compounds for further experimental validation. nih.gov These computational approaches can help in understanding the structure-activity relationships and predicting the pharmacokinetic properties of the designed molecules.

The table below highlights innovative methodologies applicable to the research of this compound.

Methodology Application in Research Potential Benefits
Microwave-Assisted SynthesisRapid synthesis of analog librariesReduced reaction times and increased yields.
High-Throughput ScreeningEfficiently screen compounds against multiple targetsFaster identification of lead compounds.
Molecular DockingPredict binding modes and affinities with target proteinsRational design of more potent and selective inhibitors. researchgate.net
In Silico ADMET PredictionEvaluate drug-likeness and pharmacokinetic propertiesEarly identification of compounds with favorable profiles, reducing late-stage attrition. nih.gov

Q & A

Basic: What synthetic strategies are effective for preparing 2-(Piperidin-4-ylmethoxy)benzonitrile?

Answer:
The synthesis typically involves nucleophilic substitution between a benzonitrile derivative (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile) and 4-hydroxypiperidine. Key steps include:

  • Reaction conditions : Use a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyl group of piperidine, facilitating ether bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the product.
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HR-MS to verify the piperidinylmethoxy linkage and nitrile group integrity .

Basic: How can researchers confirm the identity and purity of this compound?

Answer:

  • Analytical methods :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area).
    • Spectroscopy : 1H^1 \text{H}-NMR should show characteristic peaks for the piperidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
  • Supplier caveats : Commercial sources (e.g., Sigma-Aldrich) often lack analytical data, necessitating independent validation .

Advanced: What structural features enable this compound derivatives to inhibit LSD1?

Answer:

  • Binding interactions : X-ray crystallography of the LSD1-inhibitor complex reveals:
    • The cyano group forms a hydrogen bond with Lys661, critical for FAD cofactor binding .
    • The piperidine ring adopts two conformations, interacting with Asp555 and Asn540 via hydrophobic and polar contacts .
    • The aromatic benzonitrile moiety occupies a hydrophobic pocket near the catalytic center.
  • Design implications : Modifications to the piperidine (e.g., methylation) or benzonitrile substituents (e.g., halogens) can enhance potency .

Advanced: How can researchers evaluate the cytotoxic activity of this compound analogs?

Answer:

  • In vitro assays :
    • MTT assay : Test compounds against cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50_{50} values compared to controls like etoposide .
    • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., triazole or methoxyphenyl groups) to improve selectivity. For example, 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile showed IC50_{50} = 8.2 µM against T47D cells .

Methodological: What safety protocols are critical when handling nitrile-containing compounds like this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste disposal : Segregate nitrile waste and collaborate with certified hazardous waste handlers .
  • Emergency measures : For spills, neutralize with sodium hypochlorite (10% v/v) to degrade cyanide byproducts .

Advanced: How can contradictions in reported binding affinities of benzonitrile-based LSD1 inhibitors be resolved?

Answer:

  • Data analysis : Compare assay conditions (e.g., enzyme source, substrate concentration). For example, recombinant LSD1 vs. cell lysates may yield differing IC50_{50} values.
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses against crystallographic data .
  • Orthogonal assays : Validate inhibition using demethylase activity assays (e.g., fluorescence-based H3K4me2 substrates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.